3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique molecular structure This compound features a cyclohexa-2,4-dien-1-one core with decyloxy and heptyloxy anilino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexa-2,4-dien-1-one core, followed by the introduction of the decyloxy and heptyloxy anilino groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The scalability of the synthetic route is a critical factor in its industrial application.
Chemical Reactions Analysis
Types of Reactions
3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
2-(4-{(4-amino-3-methylphenyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}anilino)benzene-1-sulfonate: This compound shares a similar cyclohexa-dienone core but differs in its substituents.
Cyclohexa-1,3-diene and Cyclohexa-1,4-diene: These compounds are simpler analogs with different reactivity profiles.
Uniqueness
3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
643755-17-3 |
---|---|
Molecular Formula |
C30H45NO3 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
5-decoxy-2-[(4-heptoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C30H45NO3/c1-3-5-7-9-10-11-13-15-23-34-29-19-16-26(30(32)24-29)25-31-27-17-20-28(21-18-27)33-22-14-12-8-6-4-2/h16-21,24-25,32H,3-15,22-23H2,1-2H3 |
InChI Key |
AETWUVKFOWWTKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.